

Application Notes: Analytical Characterization of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

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Compound of Interest

Compound Name: (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Cat. No.: B151348

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These application notes provide detailed protocols for the analytical characterization of **(3-(4-Bromophenyl)isoxazol-5-yl)methanol**, a versatile heterocyclic compound with applications in medicinal chemistry and materials science.^[1] The following methods are essential for confirming the identity, purity, and structural integrity of the synthesized compound.

Compound Information:

Property	Value	Reference
IUPAC Name	(3-(4-Bromophenyl)isoxazol-5-yl)methanol	
Molecular Formula	C ₁₀ H ₈ BrNO ₂	[1]
Molecular Weight	254.08 g/mol	[1]
Appearance	Dark brown crystals	[2]
Melting Point	91°C	[2]

Application Note 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

Both ^1H and ^{13}C NMR are used to confirm the molecular structure of the title compound.[\[1\]](#)

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of **(3-(4-Bromophenyl)isoxazol-5-yl)methanol** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[\[2\]](#)
- Acquisition Parameters (^1H NMR):
 - Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 12 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Acquisition Parameters (^{13}C NMR):
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).
 - Employ proton decoupling to simplify the spectrum.
 - Use a pulse angle of 30-45 degrees.
 - Set a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .

- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H NMR spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C NMR spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[3]

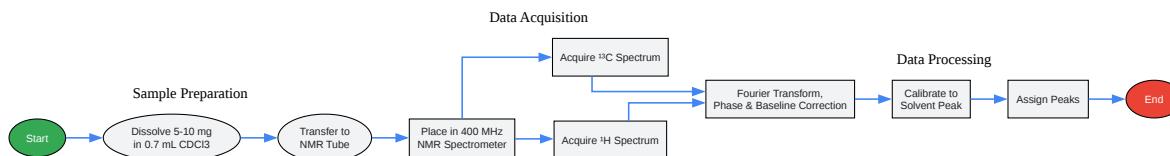
Data Presentation

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)[2]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.67–7.42	Doublet	8.5	4H	Aromatic protons (4-bromophenyl ring)
6.54	Singlet	-	1H	Isoxazole H-4 proton
4.82	Singlet	-	2H	Methylene protons (- CH ₂ OH)

Note: The publication also reports ¹³C NMR data confirming the structure, with key signals at 166.68 ppm and 147.79 ppm assigned to isoxazole ring carbons C-3 and C-5, respectively.[2]

Workflow Diagram



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Workflow for NMR analysis.

Application Note 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[\[4\]](#)

Experimental Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
- Instrumentation: Use an FT-IR spectrometer.
- Data Acquisition:

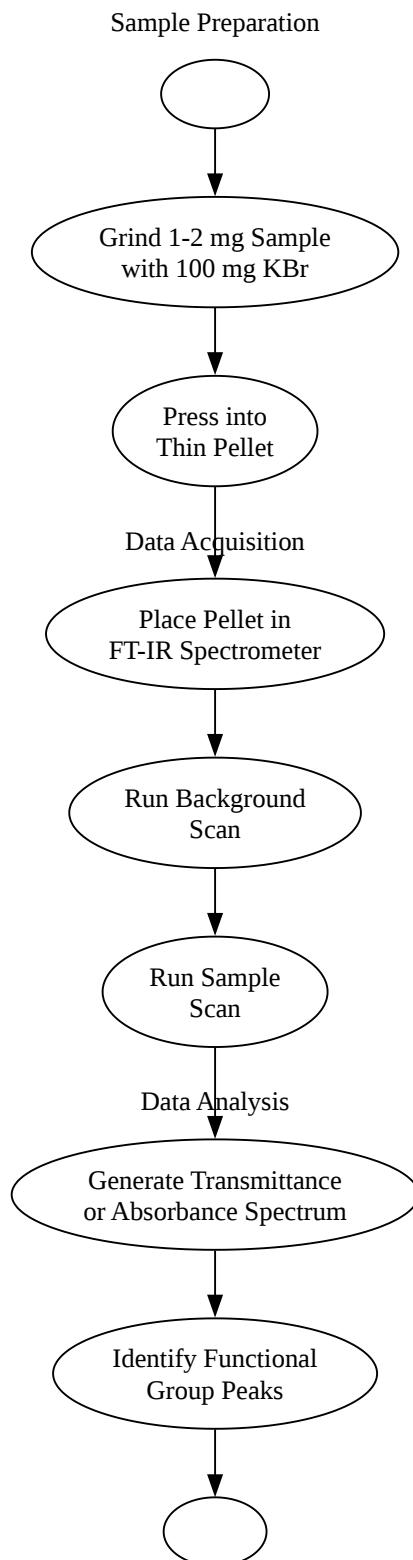
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire a background spectrum of the empty sample chamber.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption bands.

Data Presentation

Table 2: FT-IR Spectral Data (KBr Pellet)[2]

Wavenumber (cm^{-1})	Intensity	Assignment
3304	Strong, Broad	O–H stretch (alcohol)
1694	Medium	C=N stretch (isoxazole ring)
1548, 1464	Medium	C=C stretch (aromatic ring)
1040	Medium	C–O–C stretch (isoxazole ring)
672	Strong	C–Br stretch (aryl bromide)

Workflow Diagram



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Workflow for RP-HPLC analysis.

Application Note 4: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). [5]

Experimental Protocol (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 $\mu\text{g/mL}$) in a solvent suitable for ESI, such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Set the mass range to scan beyond the expected molecular weight (e.g., m/z 100-500).
- Data Analysis:
 - Identify the molecular ion peak cluster.
 - Confirm the presence of the characteristic isotopic pattern for bromine (two peaks separated by 2 m/z units with an approximate 1:1 intensity ratio, corresponding to ^{79}Br and ^{81}Br isotopes). [5] * Compare the observed m/z with the calculated exact mass.

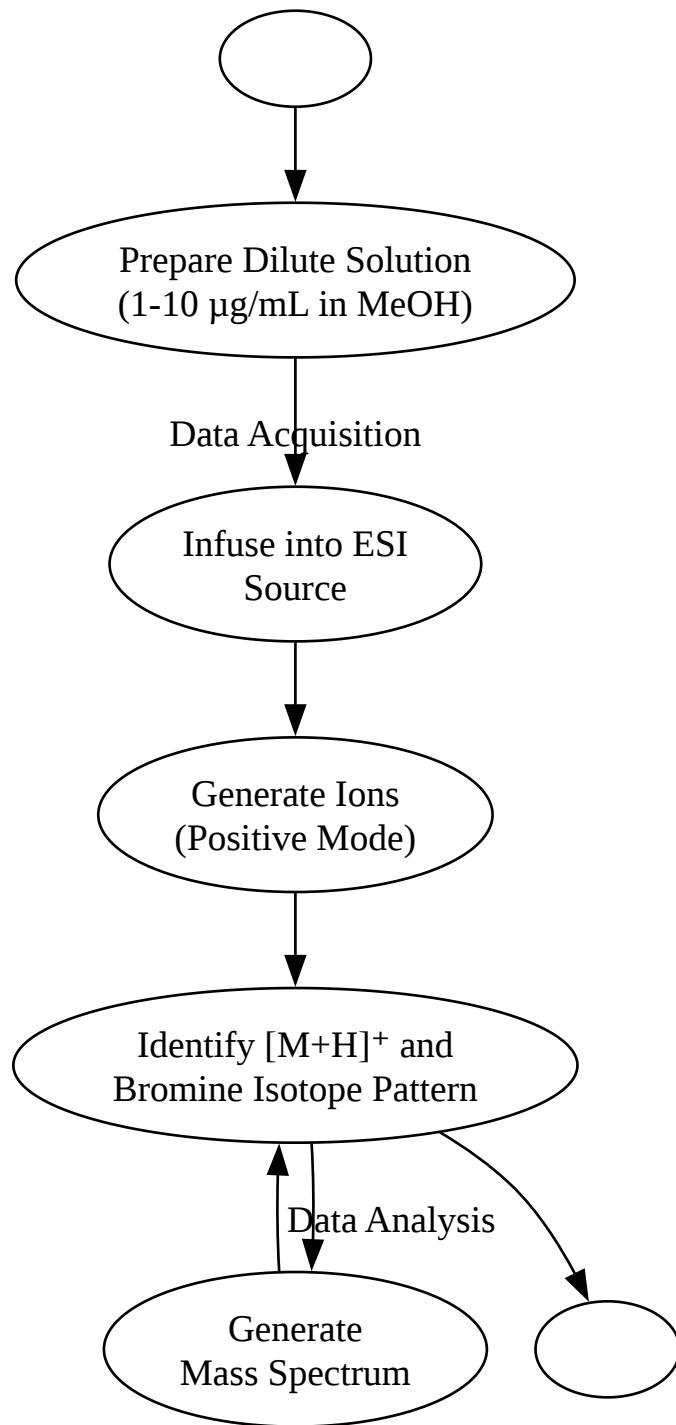
Data Presentation

Table 4: Expected High-Resolution Mass Spectrometry (HRMS-ESI) Data

Ion	Calculated m/z (C ₁₀ H ₉ ⁷⁹ BrNO ₂) ⁺	Calculated m/z (C ₁₀ H ₉ ⁸¹ BrNO ₂) ⁺	Observation
[M+H] ⁺	253.9862	255.9842	A peak cluster with ~1:1 intensity ratio

Workflow Diagram``dot

Sample Preparation

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Workflow for Elemental Analysis.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acb-6854636.s3.amazonaws.com [pstorage-acb-6854636.s3.amazonaws.com]
- 4. ijcrt.org [ijcrt.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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